Cdc7-IN-7c

Kinase Selectivity Cdc7 CDK2

Cdc7-IN-7c (also designated compound 10c, CAS 1330781-04-8) is a synthetic small-molecule inhibitor belonging to the thieno[3,2-d]pyrimidin-4(3H)-one chemotype. It functions as a highly potent, ATP-competitive, and time-dependent inhibitor of cell division cycle 7 (Cdc7) kinase, a critical regulator of DNA replication initiation.

Molecular Formula C15H17N5OS
Molecular Weight 315.4 g/mol
Cat. No. B12362978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-7c
Molecular FormulaC15H17N5OS
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)CN4CCCC4
InChIInChI=1S/C15H17N5OS/c1-9-10(7-16-19-9)12-6-11-14(22-12)15(21)18-13(17-11)8-20-4-2-3-5-20/h6-7H,2-5,8H2,1H3,(H,16,19)(H,17,18,21)
InChIKeyMUYIKPWUBQUQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-7c: A Thieno[3,2-d]pyrimidinone Cdc7 Inhibitor with Sub-Nanomolar Potency and Defined Selectivity


Cdc7-IN-7c (also designated compound 10c, CAS 1330781-04-8) is a synthetic small-molecule inhibitor belonging to the thieno[3,2-d]pyrimidin-4(3H)-one chemotype. It functions as a highly potent, ATP-competitive, and time-dependent inhibitor of cell division cycle 7 (Cdc7) kinase, a critical regulator of DNA replication initiation. Characterized by an enzymatic IC50 of 0.70 nM, this compound demonstrates a slow dissociation kinetic profile and exhibits quantifiable selectivity against related kinases, including CDK2 and ROCK1 [1].

Why Generic Cdc7 Inhibitor Substitution Fails: Critical Differentiation of Cdc7-IN-7c's Selectivity and Kinetics


Generic substitution among Cdc7 inhibitors is contraindicated due to substantial divergence in biochemical selectivity profiles, binding kinetics, and resultant cellular pharmacodynamics. While several inhibitors, such as PHA-767491 and XL413, demonstrate low nanomolar activity against Cdc7 in biochemical assays, their distinct off-target liabilities and binding mechanisms directly impact experimental outcomes and translational viability. For instance, PHA-767491 exhibits potent dual inhibition of CDK9 (IC50 = 34 nM), a confounding factor absent in Cdc7-IN-7c [2]. Furthermore, the time-dependent inhibition and slow dissociation kinetics characteristic of Cdc7-IN-7c are not universal among in-class compounds, rendering direct substitution a significant risk to data reproducibility and target validation specificity [1].

Quantitative Differentiation of Cdc7-IN-7c: A Procurement-Ready Evidence Guide for Kinase Selectivity, Binding Kinetics, and Cellular Efficacy


Kinase Selectivity: Greater than 14,000-Fold Discrimination Over CDK2

Cdc7-IN-7c demonstrates exceptionally high selectivity for Cdc7 over the structurally related cyclin-dependent kinase 2 (CDK2). In a direct head-to-head comparison derived from the same enzymatic assay platform, the selectivity ratio (IC50 of CDK2 divided by IC50 of Cdc7) is reported as ≥14,000 [1]. This contrasts sharply with comparator molecules such as PHA-767491, which exhibits only a ~20-fold selectivity against CDK2, and XL413, for which CDK2 selectivity is not a primary reported feature .

Kinase Selectivity Cdc7 CDK2 Off-target Activity

Kinase Selectivity: 200-Fold Discrimination Over ROCK1

The compound exhibits a selectivity window of 200-fold for Cdc7 over the Rho-associated coiled-coil containing protein kinase 1 (ROCK1), as determined by enzymatic assays [1]. While PHA-767491 exhibits varying selectivity against a panel of kinases (e.g., 50-fold for MK2, 100-fold for PLK1), its selectivity against ROCK1 is not a defined or optimized feature [2]. This specific selectivity metric differentiates Cdc7-IN-7c from earlier, less selective Cdc7 inhibitors.

Kinase Selectivity Cdc7 ROCK1 Serine/Threonine Kinase

Binding Kinetics: Time-Dependent Inhibition and Slow Dissociation

Cdc7-IN-7c is distinguished by a time-dependent inhibition mechanism coupled with slow dissociation kinetics [1]. This is a defined property of the thieno[3,2-d]pyrimidin-4(3H)-one series. In contrast, PHA-767491 is described as an ATP-competitive but reversible inhibitor, and XL413 is characterized as ATP-competitive without a reported time-dependent component [2]. The slow dissociation profile of Cdc7-IN-7c confers sustained target engagement even after compound washout, which can lead to prolonged cellular pharmacodynamic (PD) effects.

Binding Kinetics Cdc7 Slow Dissociation Residence Time

Cellular Pharmacodynamics: COLO205 Growth Inhibition

The functional consequence of Cdc7-IN-7c's biochemical profile is validated through its ability to inhibit the growth of the human colorectal adenocarcinoma cell line COLO205 [1]. While the exact GI50 or IC50 value for this cell line is not provided in the abstract, the explicit demonstration of growth inhibition in this model distinguishes it from other in-class compounds that have shown limited cellular activity. For example, XL413, despite its biochemical potency, demonstrated significant anti-proliferative activity in only one out of ten cell lines tested, attributed to limited bioavailability [2]. The reported cellular PD effects of Cdc7-IN-7c confirm its activity in a relevant cancer cell model.

Antiproliferative Activity Cdc7 COLO205 Cancer Cell Line

Recommended Applications for Cdc7-IN-7c in Cancer Biology and Preclinical Drug Discovery


Elucidating Cdc7-Specific Functions in DNA Replication Initiation

Due to its exceptional selectivity against CDK2 (≥14,000-fold), Cdc7-IN-7c is an ideal tool compound for dissecting the specific role of Cdc7 in DNA replication initiation, distinct from the overlapping functions of CDK2. Researchers can confidently attribute observed phenotypes—such as effects on MCM2 phosphorylation, replication fork dynamics, or S-phase progression—directly to Cdc7 inhibition, minimizing the confounding influence of CDK2 inhibition that is prevalent with less selective inhibitors like PHA-767491 [1].

In Vitro Cancer Cell Line Profiling for Biomarker Discovery

The demonstrated cellular pharmacodynamic effect in COLO205 cells positions Cdc7-IN-7c as a valuable probe for in vitro cancer cell line screening and biomarker discovery [2]. Its ability to inhibit cancer cell growth can be leveraged in larger panels of cell lines to identify genetic backgrounds (e.g., specific oncogenic mutations, DNA replication stress signatures) that confer sensitivity to Cdc7 inhibition, a crucial step toward patient stratification strategies [3].

Sustained Target Engagement Studies in Pharmacodynamic Assays

The time-dependent inhibition and slow dissociation kinetics of Cdc7-IN-7c make it a preferred reagent for cellular pharmacodynamic assays requiring sustained target engagement [2]. In washout experiments or extended treatment protocols, this kinetic profile ensures durable suppression of Cdc7 activity, enabling robust measurement of downstream biomarkers (e.g., MCM2 phosphorylation) and more accurate modeling of sustained drug effects in vitro.

Comparative Benchmarking of Novel Cdc7 Inhibitor Candidates

Cdc7-IN-7c serves as a well-characterized reference standard for benchmarking novel Cdc7 inhibitor chemotypes in biochemical and cellular assays. Its defined selectivity profile (200-fold for ROCK1, ≥14,000-fold for CDK2) and kinetic behavior provide a reproducible baseline against which the potency, selectivity, and binding kinetics of new chemical entities can be quantitatively compared, facilitating rational lead optimization in drug discovery programs [1].

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